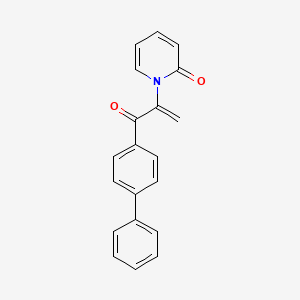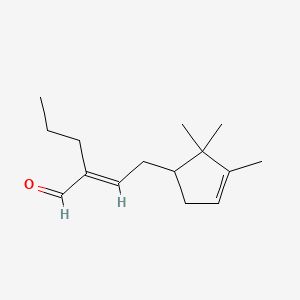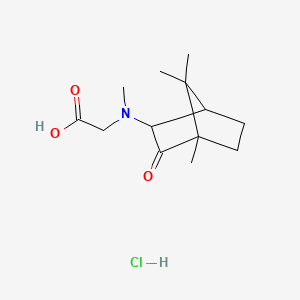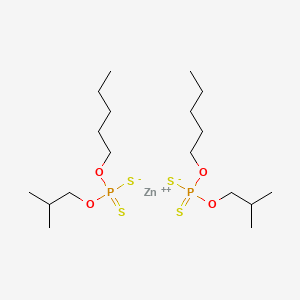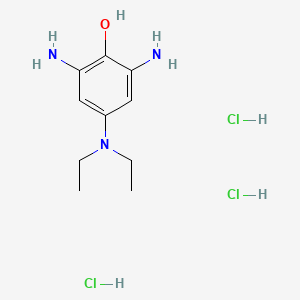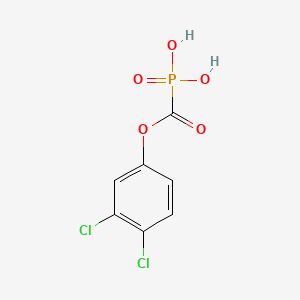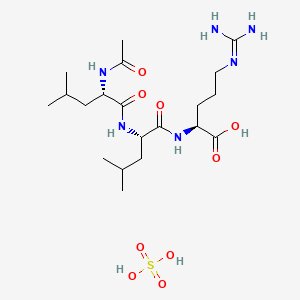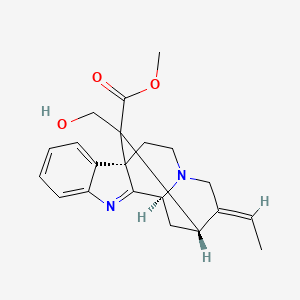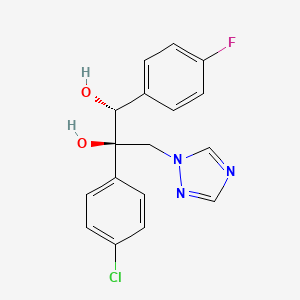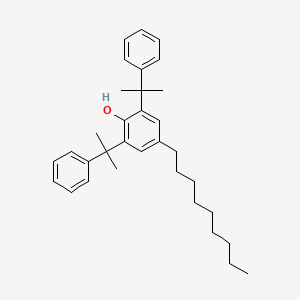
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two 1-methyl-1-phenylethyl groups and a nonyl group attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol typically involves the alkylation of phenol with 1-methyl-1-phenylethyl and nonyl groups. The reaction conditions often include the use of strong acids or bases as catalysts to facilitate the alkylation process. The specific synthetic route may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may involve continuous flow reactors and advanced separation techniques to isolate and purify the compound.
化学反応の分析
Types of Reactions
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as an additive in the production of polymers and other materials to enhance their properties.
作用機序
The mechanism of action of 2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
類似化合物との比較
Similar Compounds
- 2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
- 2,6-Di-tert-butyl-4-(1-methyl-1-phenylethyl)phenol
- 2,6-Bis(tert-butyl)-4-(1-methyl-1-phenylethyl)phenol
Uniqueness
2,6-Bis(1-methyl-1-phenylethyl)-4-nonylphenol is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
85586-70-5 |
|---|---|
分子式 |
C33H44O |
分子量 |
456.7 g/mol |
IUPAC名 |
4-nonyl-2,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C33H44O/c1-6-7-8-9-10-11-14-19-26-24-29(32(2,3)27-20-15-12-16-21-27)31(34)30(25-26)33(4,5)28-22-17-13-18-23-28/h12-13,15-18,20-25,34H,6-11,14,19H2,1-5H3 |
InChIキー |
SJNUIPWTKYVVGI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C(C)(C)C2=CC=CC=C2)O)C(C)(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


